[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate
描述
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate (CAS: 253265-97-3) is a critical intermediate in synthesizing darunavir, a potent HIV-1 protease inhibitor. This compound features a bicyclic bis-tetrahydrofuran (bis-THF) scaffold, which confers high binding affinity to the protease’s active site by forming hydrogen bonds and hydrophobic interactions . The stereochemistry (3R,3aS,6aR) is essential for its biological activity, as deviations reduce efficacy against HIV .
Synthesis:
The compound is synthesized via:
- One-pot asymmetric methods: Starting from furan and Cbz-protected glycolaldehyde, a [2+2]-photocycloaddition followed by hydrogenation and lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess (ee) and high yields (~70%) .
- Anti-aldol strategies: Using titanium enolates and chiral auxiliaries (e.g., tosylamidoindanol), diastereoselective aldol reactions yield the bis-THF core with >99% ee .
属性
IUPAC Name |
[(3aS,4R,6aR)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8/c13-6-1-2-7(14)12(6)20-11(16)18-8-5-3-4-17-10(5)19-9(8)15/h5,8-10,15H,1-4H2/t5-,8+,9?,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYPOMXDRDAANI-FSVVIRFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C(O2)O)OC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C(O2)O)OC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Molecular and Stereochemical Characteristics
The compound, with the molecular formula and a molecular weight of 271.22 g/mol, features a bicyclic furofuran core fused to a succinimidyl carbonate group. Its stereochemistry is defined by the (3R,3aS,6aR) configuration, which is critical for its biological activity as a protease inhibitor intermediate. The SMILES notation and InChI key confirm the stereospecific arrangement.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 253265-97-3 |
| Molecular Formula | |
| Molecular Weight | 271.22 g/mol |
| Chiral Centers | 3R, 3aS, 6aR |
| Storage Conditions | +4°C (neat form) |
Synthetic Routes and Reaction Mechanisms
Stepwise Synthesis from Darunavir Intermediates
The compound is synthesized via a multi-step pathway starting from protected hydroxyhexahydrofuro[2,3-b]furan derivatives. A patent-published method (WO2011061675A1) outlines the following key steps:
-
Deprotection of Boc-Protected Intermediate :
A solution of in dichloromethane is treated with 30% trifluoroacetic acid (TFA) to remove the tert-butoxycarbonyl (Boc) group. The reaction is conducted at 0–10°C to minimize side reactions, followed by warming to 25°C for 1 hour. -
Succinimidyl Carbonate Formation :
The deprotected amine intermediate reacts with disuccinimidyl carbonate (DSC) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of DSC, yielding the succinimidyl carbonate. -
Crystallization and Purification :
The crude product is purified via solvent-antisolvent crystallization using heptane and methylene chloride. Cooling to 5–10°C induces crystallization, achieving >95% purity as verified by chiral HPLC.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Deprotection | 30% TFA in CHCl | 0–25°C | 1–2 hr |
| Carbonate Formation | DSC, Triethylamine, CHCl | 25°C | 4–6 hr |
| Crystallization | Heptane/CHCl (3:1) | 5–10°C | 12 hr |
Optimization Strategies for Industrial Scalability
Solvent and Temperature Control
The use of dichloromethane as a solvent ensures high solubility of both polar and nonpolar intermediates, while its low boiling point (40°C) facilitates easy removal via distillation. Temperature control during deprotection (0–10°C) prevents racemization, preserving the (3R,3aS,6aR) configuration.
Chiral Purity Enhancement
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers, achieving a resolution factor () >2.0. The undesired (1R) enantiomer is suppressed to <5% through controlled crystallization kinetics.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
A reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min detects impurities at 210 nm. The method validates >99% chemical purity and <0.1% residual solvents.
Spectroscopic Characterization
-
FT-IR : Peaks at 1745 cm (C=O stretch) and 1810 cm (succinimidyl carbonyl) confirm carbonate formation.
-
H NMR (400 MHz, CDCl): δ 5.21 (d, J = 3.1 Hz, 1H, furofuran H), 4.85–4.78 (m, 2H, OCH), 2.84 (s, 4H, succinimide CH).
Applications in Antiviral Drug Synthesis
The compound serves as a key intermediate in Darunavir, a protease inhibitor for HIV treatment. Its bicyclic furofuran core mimics the transition state of HIV-1 protease substrates, enabling competitive inhibition.
Challenges and Mitigation Strategies
化学反应分析
Types of Reactions
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under suitable conditions.
Reduction: It can be reduced to introduce additional hydrogen atoms into its structure.
Substitution: The succinimidyl carbonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like amines, alcohols, or thiols under mild conditions, often catalyzed by bases like pyridine.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Generation of more hydrogenated, saturated derivatives.
Substitution: Production of compounds where the succinimidyl carbonate group is replaced by nucleophiles.
科学研究应用
Synthesis Pathways
The synthesis of [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate typically involves several steps:
- Formation of the Hydroxyhexahydrofuro[2,3-b]furan backbone through cyclization reactions.
- Attachment of the Succinimidyl Carbonate group , which can be achieved via nucleophilic substitution reactions involving succinimidyl carbonate and the hydroxyl group on the furan structure.
Antiviral Drug Development
The most prominent application of this compound is as an intermediate in the synthesis of Darunavir. Darunavir is a protease inhibitor used in the treatment of HIV/AIDS. The compound plays a crucial role in enhancing the efficacy and specificity of antiviral therapies by facilitating the development of more potent derivatives .
Proteomics and Analytical Chemistry
In proteomics research, this compound is utilized as a reference standard for analytical methods aimed at detecting impurities in pharmaceutical preparations. Its unique structural features allow it to serve as a benchmark for assessing the quality and purity of antiviral compounds during drug formulation processes .
Chemical Biology
This compound can be used in chemical biology studies to explore enzyme interactions and mechanisms of action for various biological targets. By modifying biomolecules with this compound, researchers can investigate the effects on biological pathways relevant to viral infections and other diseases .
Case Study 1: Synthesis Optimization for Darunavir Production
A study focused on optimizing the synthetic pathway for Darunavir highlighted the utility of this compound as a key intermediate. The researchers reported improved yields and reduced reaction times by employing this compound in their synthesis strategy.
Case Study 2: Impurity Profiling in Antiviral Formulations
Another research project involved using this compound as a standard for impurity profiling in Darunavir formulations. The findings underscored its importance in ensuring product quality and compliance with regulatory standards.
作用机制
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate exerts its effects primarily through its reactivity, allowing it to interact with various molecular targets. This interaction often involves nucleophilic attack on the succinimidyl carbonate group, leading to the formation of stable covalent bonds with nucleophilic sites on target molecules.
Molecular Targets and Pathways
Molecular targets typically include proteins, nucleic acids, and other biologically relevant molecules with nucleophilic functional groups. The compound can modify these targets, influencing their function and activity, which can be leveraged in biochemical and pharmaceutical research.
相似化合物的比较
Comparison with Similar Compounds
The bis-THF scaffold is structurally unique, but several related compounds serve analogous roles in drug synthesis. Below is a detailed comparison:
Key Findings :
Stereochemical Superiority : The (3R,3aS,6aR) configuration in the target compound provides optimal protease binding, outperforming methoxy-substituted analogs (e.g., (3a,4S,6aR)-4-methoxy derivatives), which show 5% lower ee and reduced antiviral activity .
Reactivity : The succinimidyl carbonate group enables efficient coupling to amines under mild conditions, unlike Fosamprenavir intermediates requiring harsher sulfonylation .
Scalability : One-pot methods for the target compound achieve 66–70% yield , surpassing traditional multi-step routes for similar bis-THF derivatives (e.g., 50% yield for methoxy analogs) .
Critical Advantages :
生物活性
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate (CAS Number: 253265-97-3) is a chemical compound notable for its potential biological activities and applications in pharmaceutical research. This compound belongs to a class of succinimidyl carbonates that are often used as intermediates in the synthesis of biologically active molecules, particularly in the development of antiviral agents.
The following table summarizes key chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₀₇ |
| Molecular Weight | 271.22 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 517.4 ± 60.0 °C at 760 mmHg |
| Flash Point | 266.7 ± 32.9 °C |
| SMILES | O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O |
| IUPAC Name | (3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl carbonate |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its role as an intermediate in the synthesis of antiviral compounds such as Darunavir. Research indicates that derivatives of this compound may exhibit significant antiviral properties due to their ability to inhibit viral replication mechanisms.
- Inhibition of Viral Proteases : The compound's structure allows it to interact with viral proteases, which are crucial for the maturation and replication of viruses.
- Modification of Viral RNA : By acting on viral RNA synthesis pathways, it can potentially reduce viral load in infected cells.
Case Studies and Research Findings
- Antiviral Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against HIV and other retroviruses by effectively inhibiting protease activity and reducing viral replication rates.
- Toxicity Assessments : Toxicological evaluations have indicated that while this compound exhibits biological activity against certain pathogens, it may also pose risks such as skin sensitization and acute toxicity if ingested. The compound is classified under harmful substances when swallowed and may cause allergic reactions upon skin contact .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development:
- Antiretroviral Drugs : As an intermediate for synthesizing potent antiretroviral agents like Darunavir.
- Research Reagents : Used in proteomics and analytical chemistry for studying protein interactions and modifications.
常见问题
Q. Basic Characterization
- NMR Spectroscopy : 1H/13C NMR identifies stereochemical assignments (e.g., furan ring protons at δ 4.2–5.1 ppm) and confirms regioselectivity .
- FTIR : Carbonyl stretches (C=O at ~1770 cm⁻¹) and succinimidyl groups (C-O-C at 1250 cm⁻¹) are diagnostic .
Advanced Analysis - HRMS (ESI+) : Molecular ion peaks (e.g., [M+Na]+ at m/z 294.08) confirm molecular formula (C11H13NO7) .
- X-ray Crystallography : Resolves absolute configuration in HIV protease co-crystals (PDB: 7MA4) .
How does this compound function as a ligand in HIV protease inhibitors, and what structural features drive its affinity?
Basic Biochemical Role
The hexahydrofurofuran scaffold acts as a high-affinity P2 ligand, binding to the S2 subsite of HIV-1 protease via hydrogen bonds (e.g., with Asp29/Asp30) and hydrophobic interactions. The succinimidyl carbonate group enhances solubility and facilitates covalent coupling to peptide backbones .
Advanced Design Considerations
Modifications to the furan oxygen geometry (e.g., 3R,3aS,6aR configuration) optimize van der Waals contacts with protease mutants (e.g., I84V). Structure-activity relationship (SAR) studies reveal that trifluoropropoxy substitutions (as in C7W ligand) improve resistance profiles .
What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?
Q. Basic Scale-Up Issues
- Low Yield in Cyclization : Acid-catalyzed cyclization (e.g., TFA-mediated) often produces byproducts due to competing ring-opening.
Advanced Solutions - Process Optimization : Patent methods (IN 3197/CHE/2015) describe improved purification via silica gel chromatography and pH-controlled crystallization to isolate intermediates (e.g., tert-butyl carbamate derivatives) .
- Catalyst Recycling : Titanium enolate catalysts are recovered via biphasic extraction to reduce costs .
How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility) across studies?
Basic Data Validation
Cross-reference multiple sources (e.g., CAS 253265-97-3 entries in ) and validate purity (>97%) via HPLC. Note that melting points are often unreported due to decomposition .
Advanced Contradiction Resolution
- Solubility Conflicts : Test in DMSO (≥50 mg/mL) vs. aqueous buffers (pH-dependent precipitation). Use Karl Fischer titration to rule out hygroscopic effects .
- Storage Stability : Conflicting recommendations (e.g., -20°C vs. 2–8°C) are resolved by stability studies showing no degradation at -20°C for 1–2 years .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Safety Measures
- PPE : Gloves, lab coats, and N95 masks to prevent inhalation (H333 hazard) .
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., CCl4 in ).
Advanced Hazard Mitigation - Spill Management : Absorb with silica gel and neutralize with 10% acetic acid before disposal .
- Waste Handling : Incinerate at >800°C to avoid toxic byproducts (e.g., NOx from succinimidyl groups) .
How is the compound utilized in the development of protease-resistant analogs, and what computational tools support this?
Basic Application
It serves as a template for designing analogs (e.g., Ledipasvir intermediates) by replacing the succinimidyl group with spirocyclic moieties .
Advanced Computational Modeling
- Docking Simulations (AutoDock Vina) : Predict binding affinities to mutant proteases (e.g., V82A).
- MD Simulations (GROMACS) : Assess conformational stability of trifluoropropoxy derivatives in aqueous environments .
What are the limitations of current synthetic methods, and what novel approaches are emerging?
Q. Basic Limitations
- Low Functional Group Tolerance : Epoxidation side reactions limit derivatization .
Advanced Innovations - Biocatalysis : Engineered lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation without protecting groups .
- Flow Chemistry : Continuous reactors improve yield (85% vs. batch 51%) by precise control of reaction time and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
